molecular formula C25H31NO4 B5508721 cyclopentyl 4-(4-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

cyclopentyl 4-(4-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B5508721
M. Wt: 409.5 g/mol
InChI Key: PPRZNCIUCRJHKD-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-isopropoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.22530847 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline Derivatives Synthesis : A fundamental aspect of research involves the synthesis of quinoline derivatives, including cyclopenta[c]quinolines and related compounds. These syntheses often employ cyclization reactions and modifications to introduce various substituents, enhancing the compound's potential applications in medicinal chemistry and material science. For example, studies have demonstrated methodologies for producing quinolinecarboxylic acids and cyclopenta[c]quinolines through novel synthetic routes, showcasing the versatility of these frameworks in chemical synthesis (Agui et al., 1975); (Gangadhararao et al., 2014).

Advanced Synthesis Techniques : Other research focuses on advanced synthesis techniques, such as oxidative dearomatization and the use of selenium-containing heterocycles. These approaches enable the creation of novel quinoline derivatives with potential for further functionalization and application in various domains (Quideau et al., 2005); (Atanassov et al., 2004).

Biological and Pharmacological Potential

Antimicrobial Activities : Some quinoline derivatives have been evaluated for their antimicrobial properties, providing a basis for the development of new antibiotics and antimicrobial agents. This research is critical in the face of rising antibiotic resistance and the need for novel therapeutics (Miyamoto et al., 1995).

Topoisomerase Inhibition : The inhibition of topoisomerase II by quinoline derivatives highlights their potential use in cancer therapy. Topoisomerase II is a crucial enzyme involved in DNA replication and cell division, and its inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells (Wentland et al., 1993).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available literature .

Future Directions

Given the limited information available about this compound, future research could focus on elucidating its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

cyclopentyl 2-methyl-5-oxo-4-(4-propan-2-yloxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-15(2)29-19-13-11-17(12-14-19)23-22(25(28)30-18-7-4-5-8-18)16(3)26-20-9-6-10-21(27)24(20)23/h11-15,18,23,26H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRZNCIUCRJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC(C)C)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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